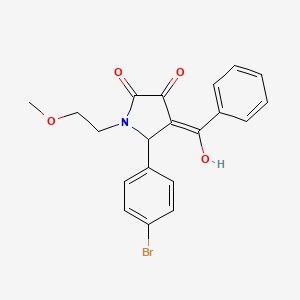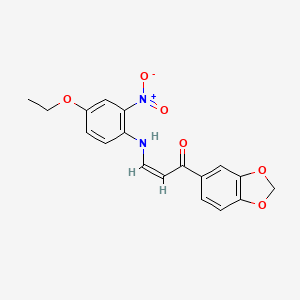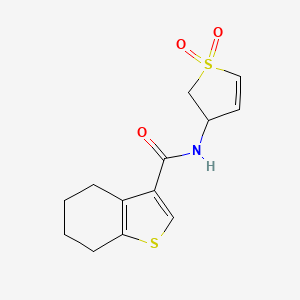![molecular formula C15H13N3O2S B3902689 N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B3902689.png)
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide
概要
説明
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide is a complex organic compound characterized by its unique structure, which includes an indole moiety and a thiazolidinone ring
作用機序
Target of Action
AKOS000625157, also known as BIM-0038813.P001 or N-{5-[(1-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide, is a complex molecule that targets several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases .
Mode of Action
The compound acts as an inhibitor of these enzymes, limiting the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels . This makes it useful in conjunction with diet, exercise, and other pharmacotherapies for the management of blood sugar levels in patients with type 2 diabetes .
Biochemical Pathways
The biochemical pathways affected by AKOS000625157 involve the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . By inhibiting the activity of the enzymes responsible for this process, the compound limits the absorption of dietary carbohydrates, thereby controlling postprandial blood glucose and insulin levels .
Result of Action
The primary result of AKOS000625157’s action is the control of postprandial blood glucose and insulin levels . By inhibiting the enzymes responsible for carbohydrate digestion, it reduces the amount of glucose that is absorbed from the diet, helping to manage blood sugar levels in patients with type 2 diabetes .
Action Environment
The action of AKOS000625157 is primarily localized to the gastrointestinal tract, where it inhibits the enzymes responsible for carbohydrate digestion . Environmental factors that could influence its action include the composition of the diet (particularly the amount and type of carbohydrates consumed) and the timing of medication relative to meals.
将来の方向性
生化学分析
Biochemical Properties
N-{5-[(1-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to inhibit tubulin polymerization, a critical process in cell division .
Cellular Effects
The effects of N-{5-[(1-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide on cellular processes are profound. It has been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin . These effects can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-{5-[(1-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it inhibits the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Temporal Effects in Laboratory Settings
It has been observed to induce cell apoptosis in a dose-dependent manner, suggesting that its effects may vary over time .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with thiosemicarbazide, followed by cyclization and acetylation. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
科学的研究の応用
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds
- N-(1-(2-methyl-1H-indol-3-yl)ethylidene)-N’-phenyl-hydrazine
- (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Uniqueness
N-{(2E,5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide stands out due to its unique combination of an indole moiety and a thiazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[(5E)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9(19)16-15-17-14(20)13(21-15)7-10-8-18(2)12-6-4-3-5-11(10)12/h3-8H,1-2H3,(H,16,17,19,20)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPWZENFAKNPPD-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CN(C3=CC=CC=C32)C)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)C)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]benzonitrile](/img/structure/B3902608.png)
![2-chloro-N-(2-(5-methyl-2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3902611.png)
![(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3902618.png)


![3-(2-{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B3902634.png)
![4-({1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl}methyl)morpholine](/img/structure/B3902640.png)
![3-tert-butyl-N'-[(3-methyl-2-thienyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3902649.png)


![7-(cyclohexylmethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3902670.png)
![6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE](/img/structure/B3902691.png)

![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(4-hydroxyphenyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B3902719.png)
